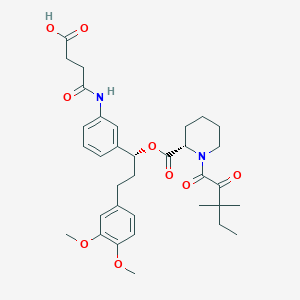

SLF-amido-C2-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAKPNRZIJEFIG-IZZNHLLZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Binding Affinity of SLF-amido-C2-COOH for FKBP12: A Technical Overview

This technical guide provides an in-depth analysis of the binding affinity of SLF-amido-C2-COOH for the FK506-Binding Protein 12 (FKBP12). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental protocols for affinity determination, and the role of FKBP12 in key cellular signaling pathways.

Executive Summary

This compound is a synthetic ligand for FKBP12, frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It is derived from the parent compound SLF (Synthetic Ligand for FKBP), which is known to bind to FKBP12. The binding interaction between these ligands and FKBP12 is a critical parameter for their application in targeted protein degradation and other chemical biology approaches. This guide summarizes the available binding data and the methodologies used to obtain it.

Quantitative Binding Affinity Data

| Ligand | Target Protein | Affinity Metric | Value (µM) |

| SLF | FKBP12 | IC50 | 2.6[1] |

| SLF | FKBP51 | Affinity | 3.1[1] |

Note: The IC50 value represents the concentration of the ligand required to inhibit 50% of the binding of a fluorescently labeled tracer molecule to FKBP12 in a competitive binding assay.

Experimental Protocols

The determination of the binding affinity of SLF and its derivatives for FKBP12 is commonly performed using a fluorescence polarization (FP) competition assay. This method is well-suited for high-throughput screening and provides robust and reproducible results.

Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled ligand (tracer) for FKBP12. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger FKBP12 protein, the tracer's tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled ligands, such as this compound, compete with the tracer for binding to FKBP12, causing a concentration-dependent decrease in fluorescence polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer, for example, 2x FP assay buffer.

-

FKBP12 Protein: Recombinant His6-tagged FKBP12 is expressed in E. coli and purified using metal ion affinity and gel filtration chromatography. The final protein concentration is determined, for instance, by a Bradford assay.

-

Fluorescent Tracer: A high-affinity FKBP12 ligand, such as a fluorescein-labeled SLF derivative, is synthesized. The tracer concentration is optimized for an adequate signal-to-noise ratio.

-

Test Ligand (this compound): A stock solution of the test ligand is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for the competition assay.

-

-

Assay Procedure:

-

The assay is typically performed in 384-well, black, round-bottom plates.

-

A master mix containing the fluorescent tracer and assay buffer is prepared.

-

A small volume of the test ligand at various concentrations is added to the wells.

-

The reaction is initiated by adding a solution of FKBP12 protein to each well.

-

The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

The data is plotted as fluorescence polarization versus the logarithm of the test ligand concentration.

-

The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

-

Role in Cellular Signaling Pathways

FKBP12 is a ubiquitously expressed protein that plays a role in several key signaling pathways. The binding of ligands like this compound can modulate these pathways.

TGF-β Signaling Pathway

FKBP12 is a known physiological inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TβR-I). It binds to the receptor's GS domain, preventing leaky, ligand-independent signaling. When a ligand such as TGF-β binds to the TGF-β type II receptor (TβR-II), TβR-II recruits and phosphorylates TβR-I. This phosphorylation event causes the dissociation of FKBP12, activating TβR-I and initiating the downstream signaling cascade through the phosphorylation of SMAD proteins. Ligands that bind to FKBP12 can also cause its dissociation from TβR-I, thereby enhancing TGF-β signaling.

mTOR Signaling Pathway

FKBP12 is famously known for its role in mediating the effects of the immunosuppressant and anti-cancer drug rapamycin. Rapamycin itself does not inhibit the mammalian Target of Rapamycin (mTOR). Instead, it first forms a complex with FKBP12. This FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex, leading to the inhibition of its kinase activity. This prevents the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-BP1, thereby inhibiting cell growth and proliferation. While SLF and its derivatives are not rapamycin, their interaction with the same binding site on FKBP12 is of significant interest in the context of developing novel mTOR-pathway modulators.

References

The Discovery and Application of SLF: A Synthetic Ligand for FKBP Proteins

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases that have garnered significant attention as therapeutic targets due to their involvement in a myriad of cellular processes, including protein folding, signal transduction, and immunosuppression. The discovery of potent natural product ligands, such as FK506 and rapamycin, laid the groundwork for the development of synthetic ligands to probe FKBP function and develop novel therapeutics. This technical guide provides an in-depth overview of the history, discovery, and characterization of the synthetic ligand SLF (Synthetic Ligand for FKBP), a foundational tool in the study of FKBP biology and the development of chemical genetics and targeted protein degradation technologies.

Introduction: The Emergence of Synthetic FKBP Ligands

The discovery that the natural product FK506 exerts its immunosuppressive effects by binding to FKBP12 spurred the search for synthetic ligands that could replicate or modulate this interaction. A primary goal was to dissociate the potent immunosuppressive activity from other potential therapeutic benefits of FKBP modulation. Early efforts focused on creating smaller, synthetically accessible molecules that retained high-affinity binding to the FKBP active site. This led to the development of monomeric ligands, with SLF emerging as a key tool compound. Fully synthetic, unselective FKBP ligands were first developed by Holt et al. in 1993.[1] Further derivatization of these initial scaffolds led to the development of improved ligands with enhanced affinity for FKBP12, with the monomeric form being widely known as SLF.[1]

The Discovery and Synthesis of SLF

The development of SLF was a pivotal step in moving from complex natural products to more tractable synthetic probes for FKBP proteins. The work by Holt and colleagues in the early 1990s laid the foundation for a new class of synthetic FKBP12 ligands.[1] A later publication by Keenan and colleagues in 1998 described the synthesis and activity of bivalent FKBP12 ligands, which were constructed from monomeric units like SLF, for the purpose of chemically induced dimerization.[2]

While the exact, detailed synthesis of the specific monomer referred to as "SLF" in all subsequent literature is not explicitly detailed as a singular entity in the initial publications, its structural motifs are present in the more complex dimerizers. The general synthetic strategy involves the coupling of a pipecolic acid derivative with a substituted biphenyl moiety.

Representative Synthesis of an SLF Analog

The following protocol is a representative synthesis for a key intermediate that forms the core of SLF and its derivatives, based on the methodologies described in the pioneering work.

Experimental Protocol: Synthesis of an SLF Core Structure

-

Step 1: Synthesis of the Biphenyl Aldehyde. A Suzuki coupling reaction between 4-bromobenzaldehyde and 3-formylphenylboronic acid is performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water) under an inert atmosphere. The reaction is heated to reflux for several hours. After cooling, the product is extracted with an organic solvent, dried, and purified by column chromatography to yield the biphenyl dialdehyde.

-

Step 2: Monoprotection of the Dialdehyde. The resulting biphenyl dialdehyde is then selectively protected at one of the aldehyde groups. This can be achieved by forming a cyclic acetal using ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with removal of water using a Dean-Stark apparatus. The reaction progress is monitored by TLC. The monoprotected aldehyde is then purified by column chromatography.

-

Step 3: Wittig Reaction. The remaining free aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature. This introduces a vinyl ether group.

-

Step 4: Hydrolysis to the Homologated Aldehyde. The vinyl ether is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the homologated aldehyde, extending the carbon chain.

-

Step 5: Reductive Amination with Pipecolic Acid Ester. The homologated aldehyde is then coupled to a pipecolic acid ester (e.g., methyl pipecolinate) via reductive amination. This is typically carried out using a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane.

-

Step 6: Final Acylation. The secondary amine of the pipecolinate is then acylated with a desired functional group, for example, an alpha-keto acid, to complete the synthesis of the SLF-like core structure.

Quantitative Analysis of SLF Binding to FKBP Proteins

The affinity of SLF for various FKBP isoforms has been characterized using several biophysical techniques, most notably fluorescence polarization assays. These assays have been instrumental in quantifying the binding interactions and have demonstrated that SLF binds to multiple FKBPs with micromolar affinity.

| Ligand | Protein Target | Assay Type | Affinity Metric | Value (µM) | Reference |

| SLF | FKBP12 | IC50 | 2.6 | [3] | |

| SLF | FKBP51 | Affinity (Kd) | 3.1 |

Experimental Protocol: Fluorescence Polarization Competition Assay

This protocol outlines a general method for determining the binding affinity of SLF for FKBP12 using a competitive fluorescence polarization assay.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT.

-

Recombinant Human FKBP12: Purified and diluted to a working concentration (e.g., 10 nM) in Assay Buffer.

-

Fluorescent Tracer (FL-SLF): A fluorescein-labeled derivative of SLF, diluted to a working concentration (e.g., 1 nM) in Assay Buffer.

-

SLF (Competitor): A stock solution in DMSO, serially diluted in Assay Buffer to create a range of concentrations for the competition curve.

-

-

Assay Procedure:

-

In a 384-well, black, flat-bottom plate, add 10 µL of the serially diluted SLF solutions.

-

Add 10 µL of the FKBP12 working solution to each well.

-

Add 10 µL of the FL-SLF working solution to each well.

-

For control wells:

-

No protein control: Add 10 µL of Assay Buffer instead of the FKBP12 solution.

-

No competitor control: Add 10 µL of Assay Buffer with the equivalent percentage of DMSO as the highest SLF concentration instead of the SLF solution.

-

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.

-

The data is typically plotted as millipolarization (mP) units versus the logarithm of the competitor (SLF) concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Role of SLF in Elucidating FKBP Signaling Pathways

SLF has been instrumental in dissecting the complex signaling networks in which FKBP proteins participate. By acting as a competitive inhibitor of FKBP-protein interactions, SLF has helped to clarify the roles of FKBPs in pathways such as TGF-β and glucocorticoid receptor signaling.

FKBP12 and the TGF-β Signaling Pathway

FKBP12 is a known endogenous inhibitor of the TGF-β type I receptor (TGFβR1). It binds to the glycine-serine-rich (GS) domain of the receptor, preventing its phosphorylation and activation in the absence of a ligand. SLF can displace FKBP12 from the TGFβR1, leading to the activation of the downstream signaling cascade.

FKBP51 and the Glucocorticoid Receptor Signaling Pathway

FKBP51 is a co-chaperone that modulates the activity of the glucocorticoid receptor (GR). It is part of the mature GR-Hsp90 complex and its presence reduces the affinity of the receptor for its ligand (e.g., cortisol). This creates a negative feedback loop, as glucocorticoids induce the expression of FKBP51. SLF can bind to FKBP51, although its effect on the GR complex is less direct than its action on FKBP12 and TGF-β signaling.

Application of SLF in Chemical Genetics

A major application of SLF is in the field of chemical genetics, where it is used as a chemical inducer of dimerization (CID). In this approach, a protein of interest is fused to an FKBP domain. Addition of a bivalent ligand, composed of two SLF molecules linked together, forces the dimerization of the fusion proteins, thereby activating a downstream signaling event. This allows for the temporal and spatial control of protein function.

Experimental Workflow for Chemical Genetics

The following workflow outlines a typical chemical genetics experiment using SLF-based CIDs.

References

Biophysical Characterization of SLF-amido-C2-COOH Binding to FKBP: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biophysical characterization of the binding of SLF-amido-C2-COOH to FK506-binding proteins (FKBPs). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data, experimental protocols, and logical workflows for assessing this molecular interaction.

Introduction to this compound and FKBPs

The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases that play crucial roles in various cellular processes, including protein folding, signal transduction, and immunosuppression. They are notable for being the primary intracellular receptors for immunosuppressive drugs such as FK506 (tacrolimus) and rapamycin.

This compound is a synthetic ligand designed to bind to FKBPs. It is a derivative of the synthetic ligand for FKBP (SLF), which itself is based on one half of the FK506 molecule.[1] Due to its structural properties, this compound is often utilized in the development of PROteolysis TArgeting Chimeras (PROTACs), where it serves as the moiety for recruiting an FKBP, typically FKBP12, to a target protein for degradation. While SLF is known to have a weaker affinity for FKBP12 compared to FK506, its utility in PROTACs and other chemical biology applications necessitates a thorough biophysical characterization of its binding to various FKBP isoforms.[1] This guide outlines the key experimental approaches to quantify this interaction.

Quantitative Binding Data

The binding affinity of this compound and its parent compound, SLF, to various FKBP isoforms can be determined using a range of biophysical techniques. The following tables summarize the available quantitative data for SLF and provide a comparative context for other well-characterized FKBP ligands.

| Ligand | FKBP Isoform | Affinity Metric | Value (μM) | Method |

| SLF | FKBP12 | IC50 | 2.6 | Fluorescence Polarization[2][3] |

| SLF | FKBP51 | Affinity | 3.1 | Not Specified[2] |

Comparative Data for Other FKBP Ligands:

| Ligand | FKBP Isoform | Affinity Metric | Value (μM) | Method |

| FK506 | FKBP12 | IC50 | 0.22 | Fluorescence Polarization |

| Rapamycin | FKBP12 | IC50 | 0.057 | Fluorescence Polarization |

Experimental Workflows and Methodologies

A comprehensive biophysical characterization of the this compound and FKBP interaction typically involves a multi-pronged approach to determine binding affinity, thermodynamics, and kinetics.

Caption: A general workflow for the biophysical characterization of ligand binding to FKBP.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Caption: A diagram illustrating the principle of Isothermal Titration Calorimetry.

Experimental Protocol:

-

Sample Preparation:

-

Express and purify the desired FKBP isoform (e.g., FKBP12) to >95% purity.

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

-

Dialyze the FKBP protein against the final assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.2) extensively. The final assay buffer should be used to dissolve the ligand to minimize buffer mismatch effects.

-

Degas both the protein and ligand solutions for at least 10 minutes before the experiment.

-

-

ITC Experiment Setup:

-

In the sample cell: Load the FKBP protein at a concentration of 20-60 μM.

-

In the syringe: Load this compound at a concentration 10-20 times that of the protein in the cell (e.g., 170-600 μM).

-

Set the cell temperature to 25°C.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 1-2 μL) to account for initial mixing effects, followed by a series of injections (e.g., 20-30 injections of 10 μL each) with sufficient spacing between injections to allow the system to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol:

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the FKBP protein onto the sensor surface via amine coupling to achieve a target immobilization level.

-

Deactivate any remaining active esters using ethanolamine.

-

-

SPR Measurement:

-

Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the immobilized FKBP surface.

-

Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

-

Calculate the Kd from the ratio of kd to ka.

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening and determining binding affinities in a competitive format.

Experimental Protocol:

-

Assay Components:

-

FKBP Protein: Purified FKBP isoform.

-

Fluorescent Tracer: A fluorescently labeled FKBP ligand (e.g., a fluorescein-labeled derivative of SLF).

-

Test Ligand: Unlabeled this compound.

-

Assay Buffer: A suitable buffer that maintains protein stability and ligand solubility.

-

-

Assay Procedure (Competitive Binding):

-

Add a fixed concentration of the FKBP protein and the fluorescent tracer to the wells of a microplate.

-

Add varying concentrations of the unlabeled this compound to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the concentration of this compound.

-

Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value, which is the concentration of the unlabeled ligand required to displace 50% of the fluorescent tracer.

-

Conclusion

The biophysical characterization of the binding of this compound to FKBPs is essential for its application in chemical biology and drug discovery, particularly in the development of PROTACs. A combination of techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization provides a comprehensive understanding of the binding affinity, thermodynamics, and kinetics of this interaction. The methodologies outlined in this guide offer a robust framework for researchers to quantitatively assess the binding of this compound and other small molecule ligands to FKBP family members.

References

The Role of SLF-amido-C2-COOH in the Formation of Stable Ternary Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of SLF-amido-C2-COOH in the formation of stable ternary complexes, a critical mechanism in the field of targeted protein degradation. This compound serves as a synthetic ligand for the FK506-binding protein 12 (FKBP12), enabling its recruitment to an E3 ubiquitin ligase through the action of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the core principles of PROTAC-mediated ternary complex formation, focusing on a key example, the dFKBP-1 PROTAC, and detail the experimental methodologies used to characterize these interactions.

Introduction to Ternary Complex Formation in Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this strategy. They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

The primary function of a PROTAC is to induce and stabilize a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The stability and conformation of the ternary complex are paramount to the efficiency and selectivity of this degradation process.

This compound: A Ligand for FKBP12 in PROTAC Design

This compound is a synthetic ligand specifically designed to bind to FKBP12[1][2][3]. It serves as a crucial building block for the synthesis of PROTACs aimed at targeting FKBP12 for degradation. By incorporating this compound into a PROTAC, researchers can hijack the cellular degradation machinery to eliminate FKBP12.

A prime example of a PROTAC utilizing an SLF-based ligand is dFKBP-1 . In this molecule, the SLF moiety binds to FKBP12, while the other end of the PROTAC recruits the Cereblon (CRBN) E3 ubiquitin ligase[4][5]. This action leads to the formation of a stable FKBP12-dFKBP-1-CRBN ternary complex, subsequent ubiquitination of FKBP12, and its degradation.

Quantitative Analysis of Ternary Complex-Mediated Degradation

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | Degradation Data | Reference |

| dFKBP-1 | FKBP12 | Cereblon (CRBN) | MV4;11 | >80% reduction at 0.1 µM; 50% reduction at 0.01 µM | |

| dFKBP-1 | FKBP12 | Cereblon (CRBN) | 293FT-WT | Potent, dose-dependent degradation |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for characterizing the formation of a PROTAC-induced ternary complex.

PROTAC Mechanism of Action

Caption: Mechanism of dFKBP-1 mediated degradation of FKBP12.

Experimental Workflow for Ternary Complex Characterization

Caption: Workflow for characterizing a PROTAC-induced ternary complex.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the formation and stability of PROTAC-induced ternary complexes.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is invaluable for determining the binding affinities of the PROTAC to its individual partners (binary interactions) and to the pre-formed complex (ternary interaction), which allows for the calculation of cooperativity.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for binary and ternary complex formation.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, streptavidin-coated)

-

Purified recombinant proteins: E3 ligase (e.g., CRBN-DDB1 complex) and target protein (e.g., FKBP12)

-

PROTAC (e.g., dFKBP-1)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine) or biotinylation reagents if using a streptavidin chip.

Protocol:

-

Immobilization:

-

The E3 ligase (e.g., CRBN) is typically immobilized on the sensor chip surface. For amine coupling, the surface is activated with a 1:1 mixture of EDC and NHS. The protein is then injected over the surface, followed by a quenching step with ethanolamine.

-

Alternatively, a biotinylated E3 ligase can be captured on a streptavidin-coated chip.

-

-

Binary Interaction Analysis (PROTAC with E3 Ligase):

-

A series of concentrations of the PROTAC are injected over the immobilized E3 ligase surface.

-

Association is monitored during the injection, and dissociation is monitored during the subsequent flow of running buffer.

-

The sensorgram data is fitted to a 1:1 binding model to determine ka, kd, and KD.

-

-

Ternary Interaction Analysis:

-

To measure the binding of the target protein to the PROTAC-E3 ligase complex, a constant, saturating concentration of the PROTAC is pre-mixed with a series of concentrations of the target protein (FKBP12).

-

These mixtures are then injected over the immobilized E3 ligase surface.

-

Alternatively, to measure the binding of the PROTAC to the E3 ligase in the presence of the target, a series of PROTAC concentrations are pre-mixed with a constant, saturating concentration of the target protein.

-

The resulting sensorgrams are analyzed to determine the kinetic parameters for ternary complex formation.

-

-

Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD (PROTAC to E3 ligase in the presence of the target protein).

-

α > 1 indicates positive cooperativity (the ternary complex is more stable than the binary complexes).

-

α < 1 indicates negative cooperativity.

-

α = 1 indicates no cooperativity.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon binding of molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Materials:

-

Isothermal titration calorimeter

-

Purified proteins (E3 ligase and target protein)

-

PROTAC

-

Dialysis buffer (ensure all components are in identical, well-matched buffer to minimize heats of dilution).

Protocol:

-

Sample Preparation:

-

Dialyze all proteins and the PROTAC against the same buffer.

-

Determine accurate concentrations of all components.

-

Degas all solutions immediately before use.

-

-

Binary Titration (e.g., PROTAC into Target Protein):

-

The target protein (e.g., FKBP12) is placed in the sample cell at a known concentration (typically 10-50 µM).

-

The PROTAC is loaded into the injection syringe at a concentration 10-20 times that of the protein in the cell.

-

A series of small injections of the PROTAC into the sample cell is performed, and the heat change for each injection is measured.

-

The resulting data is fitted to a binding model to determine KD, n, ΔH, and ΔS.

-

-

Ternary Titration:

-

To measure the binding of the target protein to the PROTAC-E3 ligase complex, the E3 ligase and the PROTAC are pre-incubated in the sample cell. The target protein is then titrated from the syringe.

-

This provides the thermodynamic parameters for the formation of the ternary complex from the binary PROTAC-E3 ligase complex.

-

-

Data Analysis:

-

Control experiments, such as titrating the ligand into buffer alone, are essential to subtract the heat of dilution.

-

The integrated heat data is plotted against the molar ratio of the titrant to the sample, and the resulting isotherm is fitted to a suitable binding model.

-

Co-Immunoprecipitation (Co-IP) for In-Cell Validation

Co-IP is a technique used to demonstrate the formation of protein complexes within the cellular environment. For PROTACs, Co-IP can confirm that the PROTAC induces an interaction between the target protein and the E3 ligase in cells.

Objective: To qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.

Materials:

-

Cell line of interest (e.g., MV4;11)

-

PROTAC (e.g., dFKBP-1) and vehicle control (DMSO)

-

Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target.

-

Lysis buffer (non-denaturing, e.g., containing Triton X-100 or NP-40)

-

Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (anti-FKBP12).

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents.

Protocol:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

-

Treat cells with the PROTAC at the desired concentration or DMSO for 2-6 hours.

-

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice and then clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cleared cell lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with antibodies against the target protein (anti-FKBP12) and the E3 ligase (anti-CRBN) to confirm their co-precipitation. An increase in the co-precipitated target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

-

Conclusion

This compound is a valuable chemical tool for the development of PROTACs that target FKBP12. The formation of a stable ternary complex, as exemplified by the dFKBP-1 PROTAC with FKBP12 and the CRBN E3 ligase, is the cornerstone of this targeted degradation strategy. A thorough understanding and characterization of this ternary complex, using a combination of biophysical and cell-based assays as detailed in this guide, are essential for the rational design and optimization of potent and selective protein degraders. The methodologies outlined here provide a robust framework for researchers in the field to advance the development of novel therapeutics based on targeted protein degradation.

References

Designing Next-Generation PROTACs: A Technical Guide to Incorporating SLF-amido-C2-COOH

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has opened new avenues for therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. This technical guide delves into the core design principles for developing PROTACs that incorporate SLF-amido-C2-COOH, a synthetic ligand for the FK506-Binding Protein 12 (FKBP12). By leveraging this well-characterized warhead, researchers can effectively target FKBP12 for degradation, thereby modulating its diverse cellular functions, from immunosuppression to signal transduction. This document provides a comprehensive overview of the key considerations, experimental protocols, and signaling pathways relevant to the design and evaluation of FKBP12-targeting PROTACs.

Core Design Principles

The rational design of a successful PROTAC requires the strategic integration of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. When incorporating this compound as the FKBP12 warhead, several design principles are paramount:

-

Warhead and Linker Attachment: this compound is a synthetic ligand for FKBP12 and serves as the "warhead" of the PROTAC.[1][2] Its chemical structure features a carboxylic acid group, which is the logical and most common attachment point for the linker. This is achieved through standard amide bond formation. The exit vector for the linker from the FKBP12-ligand complex is a critical consideration for optimal ternary complex formation. Structural biology data, such as co-crystal structures, can provide invaluable insights into the ideal linker attachment geometry to avoid steric hindrance and promote favorable protein-protein interactions between FKBP12 and the recruited E3 ligase.

-

Linker Composition and Length: The linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy, solubility, and cell permeability. The length and chemical nature of the linker dictate the distance and orientation between FKBP12 and the E3 ligase in the ternary complex. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance solubility and provide flexibility. The optimal linker length must be empirically determined, as both short and long linkers can lead to unproductive ternary complex formation due to steric clashes or excessive flexibility, respectively.

-

E3 Ligase Ligand Selection: The choice of E3 ligase to recruit is another critical design parameter. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as pomalidomide for CRBN and VH032 for VHL, are well-characterized and readily available. The selection of the E3 ligase can influence the degradation efficiency and the tissue-specific activity of the PROTAC, as E3 ligase expression levels can vary between cell types.

-

Ternary Complex Formation and Cooperativity: The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The stability of this complex is influenced by the binding affinities of the warhead and the E3 ligase ligand, as well as the protein-protein interactions between the POI and the E3 ligase. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a desirable but not essential feature for potent degradation.

Quantitative Data on FKBP12-Targeting PROTACs

The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a summary of reported data for PROTACs targeting FKBP12.

| PROTAC Name | Warhead (POI Ligand) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax | Reference |

| 5a1 | Bicyclic sulfonamide | VHL | Triazole-containing | INA-6 (Multiple Myeloma) | ~10-100 nM (estimated) | >90% | [3] |

| 6b4 | Bicyclic sulfonamide | VHL | Not specified | INA-6 (Multiple Myeloma) | ~100-1000 nM (estimated) | ~80% | [3] |

| RC32 | Rapamycin | Pomalidomide (CRBN) | Not specified | INA-6 (Multiple Myeloma) | ~10-100 nM (estimated) | >90% | [3] |

Note: DC50 values for 5a1, 6b4, and RC32 are estimated from dose-response curves presented in the referenced publication.

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments to confirm their mechanism of action and quantify their efficacy.

Synthesis of an FKBP12-Targeting PROTAC

This protocol outlines a general procedure for the synthesis of an FKBP12-targeting PROTAC using this compound as the warhead, a PEG-based linker, and a pomalidomide-based CRBN ligand.

Step 1: Linker Attachment to the E3 Ligase Ligand

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add a suitable Boc-protected amine-PEG-linker with a terminal leaving group (e.g., bromide) (1.1 eq) and a base such as potassium carbonate (3.0 eq).

-

Stir the reaction at room temperature for 16-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Deprotection of the Linker

-

Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure to yield the amine-linker-pomalidomide intermediate.

Step 3: Coupling of the Warhead

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine-linker-pomalidomide intermediate from Step 2 (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation

Western blotting is the gold standard for quantifying the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target protein is involved is crucial for predicting the functional consequences of its degradation. FKBP12 is a multifaceted protein involved in several key cellular processes.

Key Signaling Pathways Involving FKBP12

-

TGF-β Signaling: FKBP12 binds to the TGF-β type I receptor, keeping it in an inactive state. Degradation of FKBP12 can lead to the potentiation of TGF-β signaling, which has implications for processes like cell growth, differentiation, and apoptosis.

-

mTOR Signaling: The FKBP12-rapamycin complex inhibits the mTOR pathway, a central regulator of cell growth and proliferation. While PROTACs targeting FKBP12 are designed to be non-immunosuppressive, understanding this pathway is important for assessing potential off-target effects.

-

Calcium Channel Regulation: FKBP12 is a known regulator of the ryanodine receptor, an intracellular calcium release channel crucial for muscle contraction and neuronal signaling.

Diagrams of Signaling Pathways and Workflows

References

An In-Depth Technical Guide to the Application of SLF-amido-C2-COOH in PROTAC Development with Diverse E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in the design of many PROTACs is the ligand that binds to the protein of interest. This technical guide focuses on SLF-amido-C2-COOH, a synthetic ligand for the FK506-binding protein 12 (FKBP12), and explores its application in the development of PROTACs that recruit various E3 ubiquitin ligases. This document provides a comprehensive overview of the signaling pathways involved, quantitative data for FKBP12-targeting PROTACs, detailed experimental protocols for their characterization, and visual diagrams to elucidate key concepts and workflows.

Introduction to this compound and PROTAC Technology

This compound is a derivative of the synthetic ligand for FKBP (SLF) and serves as a crucial building block in the synthesis of PROTACs targeting FKBP12.[1] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein (in this case, this compound for FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] By inducing the proximity of the target protein to an E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to ubiquitinate and subsequently degrade the target protein.

The choice of the E3 ligase and its corresponding ligand is a critical aspect of PROTAC design, influencing the efficiency, selectivity, and overall pharmacological profile of the degrader. The most commonly recruited E3 ligases in PROTAC development include von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). Recently, novel E3 ligases like FBXO22 have also been successfully recruited.[2][3] This guide provides a comparative analysis of the use of this compound in conjunction with ligands for these diverse E3 ligases.

Signaling Pathways of E3 Ligase-Mediated Protein Degradation

The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The specific signaling pathways can vary depending on the recruited E3 ligase.

VHL-Mediated Degradation Pathway

The von Hippel-Lindau (VHL) E3 ligase complex is a key regulator of the hypoxia-inducible factor (HIF-1α). PROTACs that recruit VHL mimic this natural process to degrade other target proteins.

Caption: VHL-mediated degradation of FKBP12 by a PROTAC.

Cereblon-Mediated Degradation Pathway

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ligase complex. Ligands such as thalidomide and its analogs are used in PROTACs to recruit CRBN.

Caption: CRBN-mediated degradation of FKBP12 by a PROTAC.

Quantitative Data for FKBP12-Targeting PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce protein degradation, measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). While comprehensive comparative data for PROTACs using this compound with a wide range of E3 ligase ligands is not available in a single study, the following tables summarize available and representative data for FKBP12-targeting PROTACs.

Table 1: Quantitative Data for FKBP12-Targeting PROTACs

| PROTAC Name | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |

| 22-SLF | FBXO22 | FKBP12 | 0.5 µM | ~89% | A549 | [4] |

| dFKBP-1 | Cereblon (CRBN) | FKBP12 | Data not specified | Data not specified | Data not specified | |

| RC32 | Cereblon (CRBN) | FKBP12 | Dose-dependent degradation observed | Data not specified | Myeloma cells |

Note: The ligand for the target protein in dFKBP-1 is specified as SLF, and in RC32 it is Rapamycin. These are included as representative examples of FKBP12-targeting PROTACs recruiting Cereblon.

Experimental Protocols

The characterization of PROTACs involves a series of in vitro and cellular assays to assess their mechanism of action and efficacy.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this complex.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

-

Preparation:

-

Prepare purified FKBP12, the E3 ligase complex (e.g., VHL-Elongin B-Elongin C), and the this compound-based PROTAC in a matched buffer to minimize heats of dilution.

-

Degas all solutions prior to use.

-

-

Binary Binding Experiments:

-

To determine the binding affinity of the PROTAC to FKBP12, titrate the PROTAC into a solution of FKBP12 in the ITC cell.

-

To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase complex.

-

-

Ternary Complex Formation:

-

To measure the binding of FKBP12 to the pre-formed PROTAC:E3 ligase complex, titrate FKBP12 into a solution containing the PROTAC and the E3 ligase complex.

-

Alternatively, titrate the PROTAC into a solution containing both FKBP12 and the E3 ligase complex.

-

-

Data Analysis:

-

Analyze the titration data using appropriate binding models (e.g., one-site binding) to determine the thermodynamic parameters for each interaction.

-

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and binding affinities.

Protocol:

-

Immobilization:

-

Immobilize either the purified FKBP12 or the E3 ligase complex onto a sensor chip.

-

-

Binding Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized protein to measure binary interaction.

-

To assess ternary complex formation, co-inject the PROTAC and the third binding partner (either FKBP12 or the E3 ligase complex) over the immobilized protein.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

This cell-free assay reconstitutes the ubiquitination cascade to directly assess the ubiquitination of the target protein.

Protocol:

-

Reaction Setup:

-

Combine purified FKBP12, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase complex in a reaction buffer.

-

Add the this compound-based PROTAC or a vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against FKBP12 or ubiquitin to visualize the formation of higher molecular weight polyubiquitinated FKBP12 species.

-

Protein Degradation Assays

These cellular assays are the ultimate measure of a PROTAC's efficacy.

Western blotting is a widely used method to quantify the levels of a specific protein in cell lysates.

Caption: Experimental workflow for Western blot analysis of protein degradation.

Protocol:

-

Cell Treatment:

-

Plate cells and treat with increasing concentrations of the this compound-based PROTAC for a fixed time (e.g., 24 hours) to determine the DC50.

-

Treat cells with a fixed concentration of the PROTAC for various time points to assess the kinetics of degradation.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the total protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against FKBP12 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the FKBP12 band intensity to the loading control.

-

Calculate the percentage of remaining FKBP12 relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound is a valuable chemical tool for the development of PROTACs targeting FKBP12. The choice of E3 ligase and its corresponding ligand is a critical determinant of the resulting PROTAC's degradation efficiency and cellular activity. This guide has provided an overview of the signaling pathways, a summary of available quantitative data, and detailed experimental protocols for the comprehensive evaluation of FKBP12-targeting PROTACs. The continued exploration of diverse E3 ligase ligands in conjunction with target-binding moieties like this compound will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to the Structural Basis of Ligand-FKBP12 Interaction

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "SLF-amido-C2-COOH" is not available in the public domain. This guide will, therefore, focus on the well-characterized interactions of other synthetic and natural ligands with FK506-Binding Protein 12 (FKBP12) to provide a comprehensive understanding of the structural and molecular principles governing these interactions. The principles and methodologies described herein are directly applicable to the study of novel ligands like this compound.

Introduction to FKBP12 and its Ligands

FK506-Binding Protein 12 (FKBP12) is a small, ubiquitously expressed cytosolic protein that belongs to the immunophilin family.[1][2] It possesses peptidyl-prolyl isomerase (PPIase) activity, which catalyzes the cis-trans isomerization of proline residues in proteins, a rate-limiting step in protein folding.[2][3] Beyond this enzymatic function, FKBP12 is a crucial intracellular receptor for the immunosuppressive drugs tacrolimus (FK506) and rapamycin (sirolimus).[4]

The interaction of these ligands with FKBP12 is of significant pharmacological interest. The ligand-FKBP12 complex does not act on the protein's isomerase activity but instead forms a composite surface that gains new functions.

-

FK506-FKBP12 Complex: This complex binds to and inhibits the calcium-dependent phosphatase, calcineurin, which is a key enzyme in T-cell activation. This inhibition blocks T-cell proliferation and is the basis for FK506's use in preventing organ transplant rejection.

-

Rapamycin-FKBP12 Complex: This entity binds to the FKBP-rapamycin binding (FRB) domain of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. This inhibitory action has applications in immunosuppression and oncology.

In addition to these natural products, a variety of synthetic ligands for FKBP12 have been developed. One such ligand is the Synthetic Ligand for FKBP (SLF) , which binds to FKBP12 with micromolar affinity and is often used as a chemical tool, for instance, as a component in Proteolysis Targeting Chimeras (PROTACs).

Structural Basis of Ligand Recognition

The binding of ligands to FKBP12 occurs in a well-defined, hydrophobic pocket. This pocket is primarily formed by a number of aromatic and aliphatic residues, including Tyr26, Phe36, Phe46, Phe48, Val55, Ile56, Trp59, Tyr82, and Phe99.

Crystal structures of FKBP12 in complex with ligands like FK506 and rapamycin reveal that the pipecolate moiety of these natural products fits snugly into this hydrophobic pocket. The rest of the molecule extends out from the pocket, creating the novel surface responsible for recruiting target proteins like calcineurin or mTOR. This "bifunctional" nature is a key principle of FKBP12-ligand action.

Structure-guided drug design has leveraged this understanding to create smaller, non-macrocyclic inhibitors that retain high affinity for FKBP12 by mimicking the key interactions within the binding pocket.

Quantitative Analysis of FKBP12-Ligand Interactions

The affinity of various ligands for FKBP12 has been quantified using several biophysical techniques. The dissociation constant (Kd) and the inhibition constant (Ki or IC50) are common metrics used to describe the strength of this interaction. A lower value indicates a higher affinity.

| Ligand | Binding Affinity Metric | Value (nM) | Technique | Reference |

| Rapamycin | Kd | 0.24 | Isothermal Titration Calorimetry (ITC) | |

| Rapamycin | Ki | 0.6 | Fluorescence Polarization (FP) | |

| FK506 | Kd | 0.4 | Surface Plasmon Resonance (SPR) | |

| Tacrolimus (FK506) | Kd | Subnanomolar | Not Specified | |

| Synthetic Ligand (SLF) | IC50 | 2,600 | Fluorescence Anisotropy (FA) | |

| Shield-1 | Kd | 2.4 | Fluorescence Polarization (FP) | |

| Shield-2 | Kd | 29 | Fluorescence Polarization (FP) | |

| Compound 10f | Ki | 4.8 | Fluorescence Polarization (FP) |

Note: Binding affinity values can vary depending on the specific experimental conditions, such as buffer composition, temperature, and the assay technique employed.

Key Experimental Protocols

Characterizing the interaction between a novel ligand and FKBP12 involves a suite of biophysical and structural biology techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Detailed Methodology:

-

Sample Preparation:

-

Express and purify recombinant human FKBP12.

-

Dialyze both the FKBP12 protein and the ligand (e.g., this compound) extensively against the same buffer (e.g., 50 mM Potassium Phosphate, pH 7.0) to minimize heats of dilution.

-

Accurately determine the concentrations of both protein and ligand. A typical starting concentration is ~40 µM for the protein in the sample cell and ~400 µM for the ligand in the syringe.

-

-

ITC Experiment:

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

Load the FKBP12 solution into the sample cell and the ligand solution into the titration syringe.

-

Perform an initial injection of a small volume (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL).

-

Monitor the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Perform a control titration (ligand into buffer) to determine the heat of dilution and subtract it from the experimental data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Detailed Methodology:

-

Chip Preparation:

-

Immobilize recombinant FKBP12 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The protein is covalently attached to the carboxymethylated dextran surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the ligand in a suitable running buffer (e.g., HBS-EP).

-

Inject the ligand solutions over the FKBP12-functionalized surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for the association phase.

-

Switch back to flowing running buffer over the chip to monitor the dissociation phase.

-

-

Data Analysis:

-

Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves from the different ligand concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

-

Calculate Kd from the ratio of the rate constants.

-

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the FKBP12-ligand complex, revealing the precise atomic interactions that mediate binding.

Detailed Methodology:

-

Complex Formation and Crystallization:

-

Prepare a highly pure and concentrated solution of the FKBP12-ligand complex.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion. A common condition involves using polyethylene glycol (PEG) as a precipitant.

-

-

Data Collection:

-

Cryo-protect the resulting crystals and expose them to a high-intensity X-ray beam at a synchrotron source.

-

Collect diffraction data as the crystal is rotated in the beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using molecular replacement with a known structure of FKBP12 as a search model.

-

Build the ligand into the resulting electron density map and refine the atomic coordinates of the entire complex against the experimental data to achieve a final, high-resolution structural model.

-

Signaling Pathways and Logical Relationships

FKBP12 and its ligands are involved in critical cellular signaling pathways. Diagrams generated using the DOT language illustrate these relationships.

FKBP12-Mediated Signaling

The binding of ligands like FK506 or rapamycin to FKBP12 initiates a "gain-of-function" mechanism, leading to the inhibition of downstream pathways.

TGF-β Receptor Regulation by FKBP12

In the absence of ligands, FKBP12 plays a physiological role in regulating signaling pathways, such as the transforming growth factor-β (TGF-β) pathway. FKBP12 binds to the TGF-β type I receptor (TGF-βR1), keeping it in an inactive state and preventing leaky signaling.

General Experimental Workflow

The process of characterizing a novel FKBP12 ligand follows a logical progression from initial binding validation to detailed structural and cellular analysis.

References

The dTAG System: An In-Depth Technical Guide to SLF-amido-C2-COOH-Based Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to the dTAG system, a powerful technology for inducing targeted protein degradation. A key component in the development of degraders for this system is the synthetic ligand for FKBP12 (SLF), from which molecules like SLF-amido-C2-COOH are derived. This guide clarifies the role of this moiety and details the application of the dTAG system in biomedical research.

Introduction: Correcting the Role of this compound

Initially, it is crucial to address a common point of confusion. While often associated with PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, This compound is not a VHL ligand. Instead, it is a synthetic ligand for the FK506-binding protein 12 (FKBP12). Specifically, it serves as a crucial building block for the synthesis of heterobifunctional degraders used in the degradation tag (dTAG) system. The dTAG system is a chemical biology tool that enables the rapid and selective degradation of a protein of interest (POI) by tagging it with a mutant form of FKBP12.

The dTAG System: Mechanism of Action

The dTAG system is a three-component platform designed for the targeted degradation of proteins.[1][2][3] It overcomes the need to develop a specific binder for each protein of interest by using a universal "tag" and a corresponding degrader molecule.

The core components of the dTAG system are:

-

The FKBP12(F36V) Tag: A mutated version of the human FKBP12 protein. This single point mutation (F36V) creates a "hole" in the binding pocket that allows for the specific binding of a "bumped" ligand, which does not bind with high affinity to the wild-type FKBP12 protein.[1][4] This tag is genetically fused to the protein of interest (POI) at either the N- or C-terminus using techniques like CRISPR/Cas9-mediated knock-in.

-

The dTAG Degrader Molecule: A heterobifunctional molecule, such as dTAG-13, that acts as a bridge. One end of the degrader is a synthetic ligand for FKBP (SLF) derivative that selectively binds to the FKBP12(F36V) tag. The other end is a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or VHL.

-

An E3 Ubiquitin Ligase: The cellular machinery responsible for tagging proteins with ubiquitin for proteasomal degradation. The dTAG system typically hijacks either the CRL4-CRBN or the VHL E3 ligase complex.

The mechanism of action involves the dTAG degrader molecule inducing the formation of a ternary complex between the FKBP12(F36V)-tagged POI and the recruited E3 ligase. This proximity leads to the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The dTAG molecule is then released and can act catalytically to induce the degradation of further POI molecules.

Quantitative Data

The efficacy of dTAG molecules is determined by their binding affinities to the FKBP12(F36V) tag and the E3 ligase, as well as their ability to induce the degradation of the target protein in cells. The following tables summarize key quantitative data for dTAG-13, a widely used dTAG degrader derived from an SLF core structure.

Table 1: Binding Affinities of dTAG-13

| Molecule | Target | Assay | Kd / IC50 (nM) | Reference |

| dTAG-13 | FKBP12(F36V) | AlphaScreen | 146.8 | |

| dTAG-13 | FKBP12 (Wild Type) | AlphaScreen | >25,000 | |

| dTAG-13 | CRBN | AlphaScreen | 64.19 |

Table 2: Cellular Degradation Potency of dTAG-13 for Various FKBP12(F36V)-Tagged Proteins

| Target Protein | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Reference |

| BRD4(short)-FKBP12(F36V) | MV4;11 | 1 | Potent degradation | >90 | |

| FKBP12(F36V)-Nluc | 293FT | 4 | <100 | >90 | |

| ENL-FKBP12(F36V) | MV4;11 | 1-4 | 100-1000 | Significant | |

| KRAS(G12V)-FKBP12(F36V) | NIH/3T3 | 1-4 | 100-1000 | Significant | |

| HDAC1-FKBP12(F36V) | - | 1-4 | 100-1000 | Significant | |

| MYC-FKBP12(F36V) | - | 1-4 | 100-1000 | Significant | |

| EZH2-FKBP12(F36V) | - | 1-4 | 100-1000 | Significant | |

| PLK1-FKBP12(F36V) | - | 1-4 | 100-1000 | Significant |

Experimental Protocols

The characterization of dTAG molecules and the validation of the dTAG system involve a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

CRISPR/Cas9-Mediated Knock-in of the FKBP12(F36V) Tag

This protocol outlines the steps to endogenously tag a protein of interest with the FKBP12(F36V) sequence.

Materials:

-

CRISPR/Cas9 expression vector (e.g., pX459)

-

Donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms (~800 bp) specific to the target gene's N- or C-terminus

-

Cell line of interest

-

Transfection reagent

-

Puromycin or other selection antibiotic

-

Genomic DNA extraction kit

-

PCR reagents and primers for genotyping

-

Sanger sequencing reagents

Protocol:

-

Design and Clone sgRNA: Design and clone a single guide RNA (sgRNA) targeting the genomic locus immediately adjacent to the start or stop codon of the POI into the CRISPR/Cas9 expression vector.

-

Construct Donor Plasmid: Clone the FKBP12(F36V) tag sequence into a donor plasmid, flanked by left and right homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.

-

Transfection: Co-transfect the sgRNA/Cas9 plasmid and the donor plasmid into the target cells using a suitable transfection method.

-

Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have taken up the plasmids.

-

Single-Cell Cloning: After selection, plate the cells at a low density to obtain single-cell-derived colonies.

-

Genotyping: Expand individual clones and extract genomic DNA. Perform PCR using primers flanking the insertion site to screen for clones with the correct knock-in.

-

Sequence Verification: Confirm the correct in-frame insertion of the FKBP12(F36V) tag by Sanger sequencing of the PCR product from positive clones.

-

Western Blot Validation: Confirm the expression of the correctly sized fusion protein by Western blot using an antibody against the POI or an antibody against a co-tagged epitope (e.g., HA).

Ternary Complex Formation Assays

4.2.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This assay measures the proximity of the tagged POI and the E3 ligase in the presence of the dTAG molecule.

Materials:

-

Purified, tagged POI-FKBP12(F36V) (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

-

dTAG degrader molecule

-

TR-FRET donor antibody (e.g., anti-GST-Terbium)

-

TR-FRET acceptor antibody (e.g., anti-His-fluorescein)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Microplate reader with TR-FRET capability

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the dTAG degrader molecule. Prepare working solutions of the tagged proteins and antibodies in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the tagged POI-FKBP12(F36V), the tagged E3 ligase complex, and the dTAG degrader at various concentrations.

-

Antibody Addition: Add the donor and acceptor antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.

-

Measurement: Read the plate on a microplate reader using TR-FRET settings (e.g., excitation at 340 nm, emission at 520 nm and 495 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the degrader concentration to determine the concentration at which half-maximal complex formation occurs (EC50).

4.2.2. Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of binary and ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified E3 ligase complex (for immobilization)

-

Purified POI-FKBP12(F36V)

-

dTAG degrader molecule

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the dTAG degrader over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).

-

Inject a series of concentrations of the POI-FKBP12(F36V) alone to confirm no direct interaction with the E3 ligase.

-

-

Ternary Complex Analysis:

-

Prepare a series of concentrations of the dTAG degrader pre-incubated with a saturating concentration of the POI-FKBP12(F36V).

-

Inject these mixtures over the immobilized E3 ligase surface to measure the ternary complex formation kinetics and affinity.

-

-

Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity (alpha) factor.

Cellular Protein Degradation Assays

4.3.1. Western Blotting

This is a standard method to visualize and semi-quantify the degradation of the target protein.

Materials:

-

FKBP12(F36V)-tagged cell line

-

dTAG degrader molecule

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies (against POI and a loading control like GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Plate the cells and treat with a range of concentrations of the dTAG degrader for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.

-